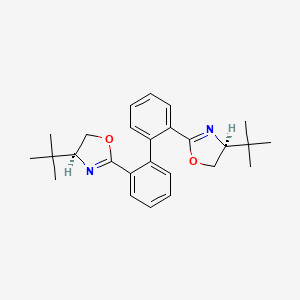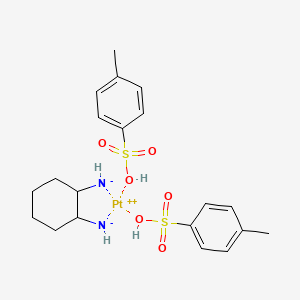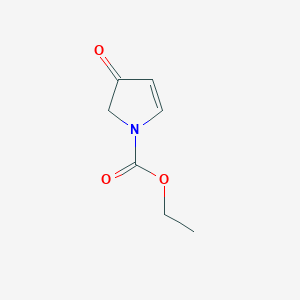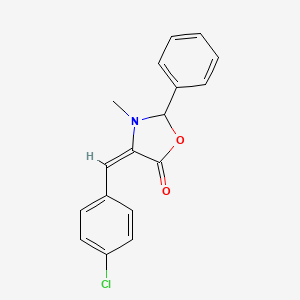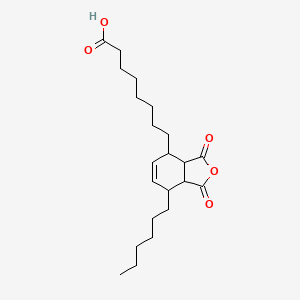
8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydroisobenzofuran-4-yl)octanoic acid is a complex organic compound with the molecular formula C22H34O5 and a molecular weight of 378.50 g/mol . This compound is characterized by its unique structure, which includes a hexyl group, a dioxo-hexahydroisobenzofuran ring, and an octanoic acid chain. It is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydroisobenzofuran-4-yl)octanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Hexahydroisobenzofuran Ring: This step involves the cyclization of a suitable precursor to form the hexahydroisobenzofuran ring. Common reagents used in this step include acids or bases to catalyze the cyclization reaction.
Introduction of the Hexyl Group: The hexyl group is introduced through alkylation reactions, often using hexyl halides in the presence of a strong base.
Attachment of the Octanoic Acid Chain: The final step involves the esterification or amidation of the intermediate compound with octanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydroisobenzofuran-4-yl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the hexyl group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydroisobenzofuran-4-yl)octanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydroisobenzofuran-4-yl)octanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
8-(7-Hexyl-1,3-dioxo-3a,4,7,7a-tetrahydroisobenzofuran-4-yl)octanoic acid: Similar structure but with a tetrahydroisobenzofuran ring.
8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2-benzofuran-4-yl)octanoic acid: Similar structure but with a benzofuran ring.
Uniqueness
8-(7-Hexyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydroisobenzofuran-4-yl)octanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
6935-55-3 |
|---|---|
Fórmula molecular |
C22H34O5 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
8-(7-hexyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-yl)octanoic acid |
InChI |
InChI=1S/C22H34O5/c1-2-3-4-8-11-16-14-15-17(20-19(16)21(25)27-22(20)26)12-9-6-5-7-10-13-18(23)24/h14-17,19-20H,2-13H2,1H3,(H,23,24) |
Clave InChI |
ZRBIDSORDFCGOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1C=CC(C2C1C(=O)OC2=O)CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
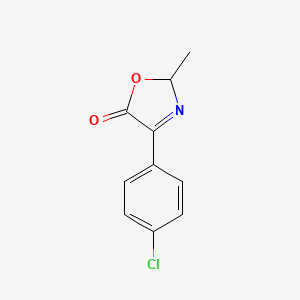

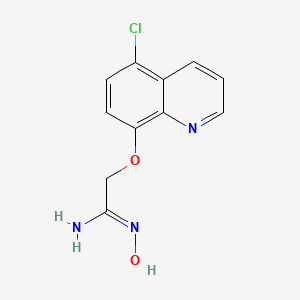

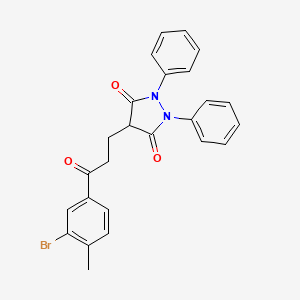
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)
